3,4-Dichloro-5-hydroxyfuran-2(5H)-one
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Overview
Description
3,4-Dichloro-5-hydroxyfuran-2(5H)-one is an organic compound with the chemical formula C5H3Cl3O3. It is a derivative of furanone, characterized by the presence of chlorine atoms and a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Dichloro-5-hydroxyfuran-2(5H)-one can be synthesized through several methods. One common approach involves the reaction of 3,4-dichlorofuran-2(5H)-one with a suitable hydroxylating agent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-5-hydroxyfuran-2(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized furanones .
Scientific Research Applications
3,4-Dichloro-5-hydroxyfuran-2(5H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,4-dichloro-5-hydroxyfuran-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an oxidizing agent, facilitating the formation of reactive oxygen species that can induce cellular damage or apoptosis in certain biological systems. Additionally, its ability to undergo substitution reactions allows it to modify biomolecules and disrupt normal cellular functions .
Comparison with Similar Compounds
3,4-Dichloro-5-hydroxyfuran-2(5H)-one can be compared with other similar compounds, such as:
3,4-Dichloro-5-methoxyfuran-2(5H)-one: This compound has a methoxy group instead of a hydroxyl group, leading to different chemical properties and reactivity.
3,4-Dibromo-5-hydroxyfuran-2(5H)-one:
3,4-Dichloro-5-aminofuran-2(5H)-one: The amino group introduces new possibilities for chemical modifications and biological activity
Properties
IUPAC Name |
3,4-dichloro-5-hydroxy-3H-furan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2O3/c5-1-2(6)4(8)9-3(1)7/h1,8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQVNOXMCCLNBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(=C(OC1=O)O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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